1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural elements common in medicinal chemistry . These include a pyrrolidine ring, an azetidine ring, and a methoxyphenyl group .
Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . It’s characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The azetidine ring is a four-membered nitrogen heterocycle, which also plays a significant role in medicinal chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. Pyrrolidine and azetidine rings can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .Scientific Research Applications
Synthesis and Bioactivity
Novel Strobilurin Derivatives
Research has synthesized novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, demonstrating fungicidal activity against various plant pathogens. These compounds offer insights into the potential agricultural applications of related chemical structures (L. Guihua et al., 2014).
Antidepressant and Nootropic Agents
Another study focused on the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents, highlighting the central nervous system (CNS) activity of such compounds (Asha B. Thomas et al., 2016).
Material Applications
Electron Transport Layer in Polymer Solar Cells
A novel n-type conjugated polyelectrolyte incorporating a pyrrolo[3,4-c]pyrrole-1,4-dione backbone has been developed for use as an electron transport layer in inverted polymer solar cells, demonstrating improved power conversion efficiency (Lin Hu et al., 2015).
Corrosion Inhibition
1H-Pyrrole-2,5-dione derivatives have been investigated as efficient organic inhibitors for the corrosion of carbon steel in hydrochloric acid medium, showcasing their potential in industrial applications to protect metals against corrosion (A. Zarrouk et al., 2015).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structural features have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
1-[[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-14-4-2-12(3-5-14)8-17(22)18-9-13(10-18)11-19-15(20)6-7-16(19)21/h2-5,13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXLXVXDUZGPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.